Dopamine D2 Receptor Binding Affinity (Ki) vs. Aripiprazole, Brexpiprazole, and Cariprazine
Brilaroxazine (RP5063) demonstrates a binding affinity (Ki) for the dopamine D2 receptor of 0.11 nM . This represents approximately 3.1-fold higher affinity than aripiprazole (Ki = 0.34 nM), 2.7-fold higher than brexpiprazole (Ki = 0.30 nM), and 4.5-fold higher than cariprazine (Ki = 0.49 nM) . The significantly lower Ki value for brilaroxazine indicates stronger binding at human D2 receptors, which may translate to distinct pharmacological effects at equivalent concentrations.
| Evidence Dimension | Dopamine D2 Receptor Binding Affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 0.11 nM |
| Comparator Or Baseline | Aripiprazole (Ki = 0.34 nM); Brexpiprazole (Ki = 0.30 nM); Cariprazine (Ki = 0.49 nM) |
| Quantified Difference | 3.1-fold (vs. aripiprazole); 2.7-fold (vs. brexpiprazole); 4.5-fold (vs. cariprazine) |
| Conditions | In vitro radioligand binding assays using human recombinant D2 receptors expressed in cell lines. |
Why This Matters
Higher D2 binding affinity may enable lower therapeutic dosing and potentially reduced off-target interactions compared to compounds requiring higher concentrations to achieve similar receptor occupancy.
- [1] Xu Y, et al. Brilaroxazine (RP5063), a novel multimodal dopamine and serotonin modulator, displays antipsychotic-like activity in rodents. Sci Rep. 2018;8(1):6892. View Source
- [2] Abilify (aripiprazole) FDA Label. Prescribing Information. Otsuka America Pharmaceutical, Inc. View Source
- [3] Maeda K, et al. Brexpiprazole I: In vitro and in vivo characterization of a novel serotonin-dopamine activity modulator. J Pharmacol Exp Ther. 2014;350(3):589-604. View Source
- [4] Kiss B, et al. Cariprazine (RGH-188), a dopamine D3 receptor-preferring, D3/D2 dopamine receptor antagonist-partial agonist antipsychotic candidate: In vitro and neurochemical profile. J Pharmacol Exp Ther. 2010;333(1):328-340. View Source
